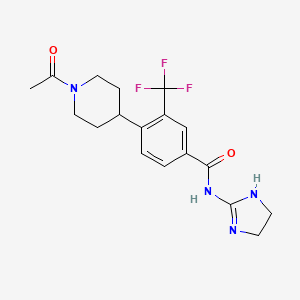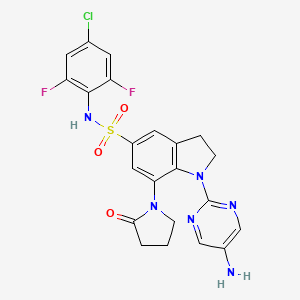![molecular formula C22H26N4O5S B10860548 (3S)-3-[2-[(1,1-dioxothian-4-yl)methyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B10860548.png)
(3S)-3-[2-[(1,1-dioxothian-4-yl)methyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TP-030n is a chemical compound known for its role as a negative control in studies involving receptor-interacting serine/threonine kinase 1 (RIPK1). RIPK1 is a crucial protein involved in various cellular pathways, including necroptosis, a form of programmed cell death. TP-030n is often used in conjunction with TP-030-1, a potent inhibitor of RIPK1, to provide a comparative analysis in biochemical assays .
Preparation Methods
The synthesis of TP-030n involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via nucleophilic substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods for TP-030n involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to optimize the reaction efficiency .
Chemical Reactions Analysis
TP-030n undergoes various chemical reactions, including:
Oxidation: TP-030n can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in TP-030n.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TP-030n has several scientific research applications, including:
Chemistry: Used as a negative control in studies involving RIPK1 to validate the specificity of inhibitors like TP-030-1.
Biology: Helps in understanding the role of RIPK1 in cellular pathways and necroptosis.
Medicine: Potential applications in studying diseases associated with RIPK1, such as ischemic injury, inflammatory diseases, and neurodegenerative diseases.
Industry: Utilized in the development of new therapeutic agents targeting RIPK1.
Mechanism of Action
TP-030n acts as a negative control by not inhibiting RIPK1, allowing researchers to compare its effects with those of active inhibitors like TP-030-1. The molecular targets and pathways involved include the RIPK1-mediated necroptosis pathway. By not binding to RIPK1, TP-030n helps in distinguishing the specific effects of RIPK1 inhibition .
Comparison with Similar Compounds
TP-030n is often compared with similar compounds such as TP-030-1 and TP-030-2. While TP-030-1 is a potent inhibitor of RIPK1, TP-030n serves as a negative control, highlighting its uniqueness in providing a baseline for comparison. Other similar compounds include:
TP-030-1: A potent inhibitor of RIPK1 with high selectivity and potency.
TP-030-2: Another inhibitor of RIPK1 with distinct binding properties and potency.
Properties
Molecular Formula |
C22H26N4O5S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(3S)-3-[2-[(1,1-dioxothian-4-yl)methyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C22H26N4O5S/c1-24-17-4-2-3-5-19(17)31-14-18(21(24)27)26-9-6-16-13-25(23-20(16)22(26)28)12-15-7-10-32(29,30)11-8-15/h2-5,13,15,18H,6-12,14H2,1H3/t18-/m0/s1 |
InChI Key |
IVVSBEQDCAZLFY-SFHVURJKSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=O)N3CCC4=CN(N=C4C3=O)CC5CCS(=O)(=O)CC5 |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=O)N3CCC4=CN(N=C4C3=O)CC5CCS(=O)(=O)CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10860472.png)

![8-Phenyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10860485.png)
![(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-(4-chlorophenyl)-(3-methylimidazol-4-yl)methanol](/img/structure/B10860488.png)
![1-[4-[[2-[[6-[5-chloro-6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]methyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one](/img/structure/B10860496.png)
![(4R)-5-[(6-bromo-3-methyl-2-piperazin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid](/img/structure/B10860500.png)
![[2-Amino-4-(trifluoromethoxy)phenyl]-[4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone](/img/structure/B10860520.png)

![4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10860524.png)
![N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B10860525.png)
![(1,1-dioxo-1,3-thiazolidin-3-yl)-[(3S,5S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B10860528.png)
![(2R,3R)-2-(fluoromethyl)-7-N-methyl-5-N-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B10860540.png)

